2-Butanol, 4-(phenylmethoxy)-

Description

Significance and Research Context in Contemporary Chemical Synthesis

In contemporary chemical synthesis, 2-Butanol (B46777), 4-(phenylmethoxy)- serves as a valuable intermediate for the creation of more complex organic molecules. smolecule.com Its bifunctional nature, possessing both an alcohol and an ether, allows it to participate in a range of chemical transformations. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation to form the corresponding ketone, 4-(benzyloxy)-2-butanone, or esterification with carboxylic acids to produce esters. smolecule.com It can also be subjected to reduction reactions. smolecule.com

The phenylmethoxy group, a benzyl (B1604629) ether, is a common protecting group for alcohols in multi-step syntheses due to its relative stability under various conditions and the multiple methods available for its cleavage. orgsyn.org The entire molecule can be used in molecular immobilization and solid-phase synthesis, where its hydroxyl group allows for attachment to a solid support.

Furthermore, research has explored its role in pharmaceutical formulations. While not a therapeutic agent itself, it has been investigated for its potential as a solvent or excipient that can enhance the permeability of drugs through biological membranes, a critical factor for improving the efficacy of topical drug formulations. smolecule.com Its structural motifs are found in more complex, biologically active molecules, highlighting its importance as a chiral building block. For instance, related benzyloxy-substituted butanol structures are integral to certain pharmaceutical compounds. guidechem.comsmolecule.com

Structural Characteristics and Chirality in Synthetic Design

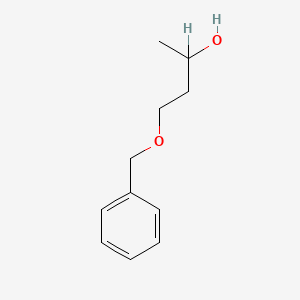

The molecular structure of 2-Butanol, 4-(phenylmethoxy)- is fundamental to its chemical behavior and application in synthetic design. Its molecular formula is C₁₁H₁₆O₂ and it has a molecular weight of 180.24 g/mol . smolecule.comguidechem.com The key structural features are the butanol chain, a secondary alcohol at the C2 position, and a benzyl ether at the C4 position. smolecule.com

A critical aspect of its structure is the presence of a chiral center at the second carbon (C2). smolecule.comlibretexts.org This carbon is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a 2-(benzyloxy)ethyl group (-CH₂CH₂OCH₂C₆H₅). smolecule.com This chirality means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. smolecule.comguidechem.comlibretexts.org

The stereochemistry of this chiral center is of paramount importance in synthetic design, particularly in the synthesis of enantiomerically pure pharmaceuticals where only one enantiomer typically exhibits the desired biological activity. The ability to selectively synthesize or separate the (R)- or (S)-enantiomer allows chemists to create stereochemically defined target molecules. smolecule.com Asymmetric synthesis methods are therefore crucial for accessing these specific enantiomers. smolecule.com The benzyl ether group, while primarily a protecting group, also adds steric bulk, which can influence the stereochemical outcome of reactions at or near the chiral center.

Table 1: Physicochemical Properties of 2-Butanol, 4-(phenylmethoxy)-

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4799-69-3 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₆O₂ | smolecule.comguidechem.com |

| Molecular Weight | 180.24 g/mol | smolecule.comguidechem.com |

| IUPAC Name | 4-(Benzyloxy)butan-2-ol | chemicalbook.com |

| Synonyms | 2-Butanol, 4-(phenylmethoxy)-; (±)-4-Benzyloxy-2-butanol | chemicalbook.com |

| Boiling Point | 151-152 °C | chemicalbook.com |

| Density | 1.0220 g/cm³ | chemicalbook.com |

| Chiral Center | C2 | smolecule.com |

Historical Development of Synthetic Methodologies for Benzyloxy-Substituted Alcohols

The synthesis of benzyloxy-substituted alcohols like 2-Butanol, 4-(phenylmethoxy)- is rooted in the broader history of ether synthesis and alcohol protection chemistry. The Williamson ether synthesis, a classical Sₙ2 reaction between an alkoxide and a primary halide, represents one of the earliest and most fundamental methods for forming ether linkages, including benzyl ethers. orgsyn.org This approach, however, is often limited by the need for strong bases, which may not be compatible with sensitive functional groups in complex molecules. orgsyn.org

To overcome these limitations, milder methods were developed. The use of benzyl trichloroacetimidate, activated by a catalytic amount of a strong acid like triflic acid, became a popular alternative for introducing benzyl protecting groups under less basic conditions. orgsyn.org However, the requirement for strong acid catalysis still posed a challenge for acid-sensitive substrates. orgsyn.orgbeilstein-journals.org

More recent developments have focused on neutral or near-neutral conditions for benzylation. One notable advancement is the use of 2-benzyloxy-1-methylpyridinium triflate, which serves as a neutral benzylating agent. orgsyn.orgbeilstein-journals.org This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate, providing a convenient protocol for the benzylation of alcohols that are sensitive to both acidic and basic conditions. beilstein-journals.orgd-nb.info

Specifically for 2-Butanol, 4-(phenylmethoxy)-, synthetic routes often involve the strategic manipulation of bifunctional starting materials. A plausible route involves the reduction of the corresponding ketone, 4-(benzyloxy)-2-butanone. Another key strategy is the catalytic asymmetric allylation of benzyloxyacetaldehyde, which provides enantioselective access to the chiral secondary alcohol structure. This method uses a chiral catalyst, such as one formed from (S)-BINOL and titanium tetraisopropoxide, to control the stereochemical outcome of the reaction.

Table 2: Summary of Key Synthetic Methodologies

| Method | Description | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | Reaction of a butanol derivative with a benzyl halide. | Basic conditions (e.g., NaOH, K₂CO₃). | Simple and widely used, but requires strong bases which can be a limitation for complex molecules. orgsyn.org |

| Catalytic Asymmetric Allylation | Asymmetric allylation of benzyloxyacetaldehyde using a chiral catalyst. | Chiral catalyst (e.g., (S)-BINOL/Ti(OⁱPr)₄), allyltributylstannane (B1265786). | Provides high enantiomeric purity, suitable for creating specific stereoisomers. |

| Reduction of Ketones | Reduction of 4-(benzyloxy)-2-butanone to the corresponding alcohol. smolecule.com | Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). | A common and effective method for preparing secondary alcohols from ketones. smolecule.com |

| Benzylation using 2-Benzyloxypyridine | A modern method for forming benzyl ethers under neutral conditions. beilstein-journals.orgd-nb.info | 2-benzyloxypyridine, methyl triflate, often with MgO in a solvent like toluene (B28343). beilstein-journals.orgd-nb.info | Suitable for acid- and base-sensitive substrates. orgsyn.orgbeilstein-journals.orgd-nb.info |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVYBGKNKMMISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340166 | |

| Record name | 2-Butanol, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-69-3 | |

| Record name | 4-(Phenylmethoxy)-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design

Catalytic Asymmetric Allylation Protocols

A highly effective method for establishing the chiral center in 2-Butanol (B46777), 4-(phenylmethoxy)- is through the catalytic asymmetric allylation of an aldehyde precursor. This approach directly forms a homoallylic alcohol with a defined stereochemistry, which is a key intermediate. The reaction involves the addition of an allyl group to 3-(phenylmethoxy)-1-propanal (benzyloxyacetaldehyde).

The Keck asymmetric allylation is a prominent example of a catalytic protocol used for this transformation. libretexts.org This reaction employs a chiral catalyst system composed of 1,1'-Bi-2-naphthol (BINOL) and a titanium source, typically titanium tetraisopropoxide (Ti(OiPr)₄). libretexts.orgnih.gov This combination forms a chiral Lewis acid complex, often abbreviated as "BITIP," which orchestrates the enantioselective addition of an allyl nucleophile to the aldehyde. libretexts.org

The design of the catalyst is crucial for its effectiveness. The BINOL ligand, which possesses axial chirality, coordinates with the titanium center to create a chiral environment. Different methods for preparing the catalyst exist, primarily varying the stoichiometric ratio of BINOL to the titanium alkoxide. libretexts.org Common preparations use either a 1:1 or a 2:1 ratio of BINOL to Ti(OiPr)₄. libretexts.org It is believed that with a 2:1 ratio, the predominant catalyst structure in the solution is (BINOL)₂Ti, although other coordination structures are also possible. libretexts.org

The general scheme for this catalytic allylation is as follows:

Chiral Ligand: (R)- or (S)-BINOL

Metal Source: Titanium Tetraisopropoxide (Ti(OiPr)₄)

Allyl Source: Allyltributylstannane (B1265786)

Substrate: 3-(phenylmethoxy)-1-propanal

The substrate for this reaction is 3-(phenylmethoxy)-1-propanal. The chiral BINOL-titanium catalyst effectively differentiates between the two enantiotopic faces of the aldehyde's carbonyl group. The choice of the BINOL enantiomer—either (R)-BINOL or (S)-BINOL—directly determines the absolute stereochemistry of the resulting secondary alcohol center in the product, 1-(benzyloxy)but-3-en-2-ol. libretexts.org This high degree of control allows for the selective synthesis of either the (R) or (S) enantiomer of the target precursor. Subsequent reduction of the alkene in this intermediate yields the final product, 2-Butanol, 4-(phenylmethoxy)-.

| Reactant Type | Specific Compound | Role |

|---|---|---|

| Substrate | 3-(phenylmethoxy)-1-propanal | Electrophile |

| Allyl Source | Allyltributylstannane | Nucleophile |

| Catalyst System | (S)-BINOL + Titanium tetraisopropoxide | Chiral Lewis Acid |

While the precise mechanism of the Keck allylation is complex and not fully elucidated, a widely accepted model has been proposed to explain the observed high enantioselectivity. libretexts.org After the formation of the active BINOL-titanium catalyst, it is believed that a transmetallation step occurs where the allyl group from allyltributylstannane is transferred to the titanium center. libretexts.org

The aldehyde substrate then coordinates to the chiral titanium complex. A proposed transition state model suggests the involvement of a formyl C-H---O hydrogen bond between the aldehyde's formyl hydrogen and one of the oxygen atoms of the BINOL ligand. libretexts.org This interaction orients the aldehyde in a specific conformation, exposing one of its prochiral faces to the allyl group bound to the titanium. This sterically controlled arrangement directs the nucleophilic attack of the allyl group to a single face of the carbonyl, leading to the formation of the product with high enantiomeric excess. libretexts.org Further studies suggest that the role of organometallic reagents like dialkylzinc or allylstannane is to transfer the alkyl or allyl group to the titanium center, which is a key hypothesis in the mechanistic model. acs.org

To achieve optimal results in the synthesis of 2-Butanol, 4-(phenylmethoxy)- via this route, several process parameters must be carefully controlled.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity (enantiomeric excess, ee), although this may come at the cost of a longer reaction time.

Solvent: The choice of solvent is critical for reactant solubility and catalyst stability. Dichloromethane is a commonly utilized solvent for these reactions.

Additives: The presence of molecular sieves (e.g., 4 Å) is often required. Molecular sieves act as dehydrating agents, removing trace amounts of water from the reaction mixture that could otherwise deactivate the Lewis acidic titanium catalyst. libretexts.org

Purification: Following the reaction, purification is necessary to isolate the desired product from the catalyst remnants and unreacted starting materials. For laboratory scale, column chromatography is a standard method. For industrial-scale synthesis, purification may involve phase separation, extraction, and crystallization to obtain a product with high purity.

| Parameter | Details |

|---|---|

| Catalyst | (S)-BINOL + titanium tetraisopropoxide |

| Substrate | Benzyloxyacetaldehyde |

| Allyl Source | Allyltributylstannane |

| Solvent | Methylene (B1212753) chloride |

| Reaction Temperature | Reflux, then cooled |

| Quenching Agent | Sodium hydrogen carbonate solution |

| Purification | Phase separation, extraction, and crystallization |

Etherification and Alkylation Strategies

An alternative synthetic approach focuses on forming the ether linkage as a key step, using well-established etherification reactions.

The Williamson ether synthesis is a classic and robust method for preparing ethers. masterorganicchemistry.comjk-sci.com This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. wikipedia.org

In the context of synthesizing 2-Butanol, 4-(phenylmethoxy)-, this strategy would involve reacting a suitable butanediol (B1596017) derivative with a benzyl (B1604629) halide. A plausible route involves the following steps:

Alkoxide Formation: A diol, such as 1,4-butanediol, is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate one of the hydroxyl groups, forming a sodium alkoxide. masterorganicchemistry.comtransformationtutoring.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl chloride or benzyl bromide). The alkoxide displaces the halide ion in an Sₙ2 reaction to form the benzyl ether linkage. wikipedia.org

For this reaction to be efficient, the alkyl halide must be primary, like benzyl chloride, to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com The other hydroxyl group on the butanediol backbone would need to be either introduced later or protected during the etherification step and subsequently deprotected.

| Reactant Type | Example Compound | Role |

|---|---|---|

| Alcohol Precursor | 1,4-Butanediol | Source of Alkoxide |

| Base | Sodium Hydride (NaH) | Deprotonating Agent |

| Alkylating Agent | Benzyl chloride | Electrophile |

Reaction Conditions and Solvent Effects in Ether Formation

The formation of the phenylmethoxy (benzyloxy) ether in the target molecule is commonly achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In a typical synthesis of 2-Butanol, 4-(phenylmethoxy)-, this would involve reacting a protected 1,3-butanediol (B41344), where one hydroxyl group is converted into an alkoxide, with benzyl halide.

The reaction conditions are critical for maximizing the yield and minimizing side reactions. chemeurope.combyjus.com Key parameters include temperature, reaction time, and the choice of solvent. These reactions are often conducted at elevated temperatures, typically between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.orgbyjus.com

The solvent plays a crucial role in the reaction's efficacy. The rate of the SN2 reaction is significantly influenced by the solvent's ability to solvate the nucleophile. Protic solvents (e.g., ethanol) and apolar solvents can slow down the reaction by forming hydrogen bonds with the alkoxide nucleophile or by failing to stabilize the transition state, respectively, thus reducing the availability of the free nucleophile. wikipedia.orgchemeurope.com In contrast, polar aprotic solvents are preferred as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophile, leaving it more available to attack the alkyl halide. masterorganicchemistry.com

| Solvent Type | Examples | Effect on Reaction Rate | Reasoning |

|---|---|---|---|

| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Favored / High | Solvates the counter-ion but not the nucleophile, increasing nucleophilicity. wikipedia.orgmasterorganicchemistry.com |

| Protic | Water, Ethanol (B145695), Methanol (B129727) | Slow | Solvates and deactivates the alkoxide nucleophile through hydrogen bonding. wikipedia.orgchemeurope.com |

| Apolar | Hexane, Toluene (B28343) | Slow | Poor solubility of the alkoxide salt and poor stabilization of the transition state. wikipedia.org |

Side reactions are a significant consideration, primarily the E2 elimination of the alkyl halide, which is favored when using sterically hindered (secondary or tertiary) alkyl halides or bulky alkoxides. wikipedia.orgchemistrytalk.org To favor the desired ether formation for 2-Butanol, 4-(phenylmethoxy)-, a primary alkyl halide like benzyl chloride or benzyl bromide is the ideal electrophile. organic-synthesis.com

Reduction-Based Synthetic Routes

A common and efficient strategy for synthesizing 2-Butanol, 4-(phenylmethoxy)- involves the reduction of a carbonyl precursor. This approach offers high yields and opportunities for stereochemical control.

Selective Reduction of Carbonyl Precursors (e.g., 4-Benzyloxy-2-butanone)

The direct precursor to the target molecule is often 4-Benzyloxy-2-butanone. The synthesis is completed by the selective reduction of the ketone functional group to a secondary alcohol. This transformation requires a reducing agent that can chemoselectively reduce the ketone without affecting the benzyl ether linkage or the aromatic ring.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mild nature. It is highly effective at reducing aldehydes and ketones but typically does not reduce less reactive functional groups such as esters, amides, or ethers. youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This is followed by a protonation step (usually from a protic solvent used during the reaction or workup) to yield the final alcohol.

Reducing Agents and Stereochemical Outcomes

The reduction of the prochiral ketone, 4-Benzyloxy-2-butanone, creates a new stereocenter at the C-2 position, resulting in either the (R)- or (S)-enantiomer of 2-Butanol, 4-(phenylmethoxy)-. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Standard reagents like sodium borohydride often result in a racemic or near-racemic mixture of the two enantiomers unless a chiral substrate or environment is present. vu.nl For stereoselective synthesis, more sophisticated methods are employed. These can include:

Chiral Borohydride Reagents: Modifying hydride reagents with chiral ligands can create a chiral environment around the hydride, leading to a preferential attack on one face of the ketone.

Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., complexes of Ruthenium, Rhodium, or Iridium with chiral ligands) and hydrogen gas can achieve high enantioselectivity. organicreactions.org

Biocatalysis: Enzymes, such as carbonyl reductases or alcohol dehydrogenases from microorganisms (e.g., yeast), are highly effective at reducing ketones with exceptional stereoselectivity, often yielding products with very high enantiomeric excess (ee). nih.govnih.gov

| Reducing Agent/System | Typical Stereoselectivity | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Low (produces racemic mixture) | Mild, chemoselective for aldehydes/ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Low (produces racemic mixture) | Stronger, less chemoselective than NaBH₄. |

| BINAL-H | High | Chirally modified LAH reagent, can give high ee. organicreactions.org |

| Asymmetric Catalytic Hydrogenation | High to Excellent | Requires a chiral metal catalyst; highly efficient. organicreactions.org |

| Biocatalysts (e.g., Yeast, Enzymes) | Excellent | Often provides very high enantiomeric excess under mild conditions. nih.govnih.gov |

Hydrogenation Pathways from Related Ketones (e.g., 4-phenyl-2-butanone)

The hydrogenation of 4-phenyl-2-butanone, a structurally related ketone, provides significant insight into the factors controlling selectivity in reduction reactions. This molecule possesses two reducible sites: the carbonyl group and the aromatic ring. Catalytic hydrogenation can proceed via two distinct pathways:

Carbonyl Hydrogenation: Reduction of the ketone to yield 4-phenyl-2-butanol (B1222856).

Ring Hydrogenation: Reduction of the aromatic ring to yield 4-cyclohexyl-2-butanone.

Studies using platinum catalysts supported on titanium dioxide (Pt/TiO₂) have shown that the choice of solvent dramatically influences the selectivity of the hydrogenation. qub.ac.ukwhiterose.ac.uk The solvent affects the reaction by competing with the substrate for active sites on the catalyst surface. bham.ac.ukmanchester.ac.uk

Research findings indicate that alkane solvents favor the hydrogenation of the aromatic ring, whereas aromatic and alcohol solvents promote the hydrogenation of the carbonyl group. qub.ac.ukmanchester.ac.uk This suggests a model where ring hydrogenation occurs on the metal sites of the catalyst, while carbonyl hydrogenation happens at the interface between the metal and the titania support, a process facilitated by polar solvents. qub.ac.ukwhiterose.ac.uk

| Solvent Class | Example Solvent | Major Product from 4-phenyl-2-butanone Hydrogenation | Selectivity (%) to 4-phenyl-2-butanol |

|---|---|---|---|

| Alkanes | n-Hexane | 4-cyclohexyl-2-butanone | ~20% |

| Aromatics | Toluene | 4-phenyl-2-butanol | ~60% |

| Alcohols | 2-Propanol | 4-phenyl-2-butanol | ~75% |

| Ethers | Diethyl ether | 4-phenyl-2-butanol | ~65% |

Data derived from studies on Pt/TiO₂ catalysts. qub.ac.uk

Multi-Step Synthesis Approaches for Analogues and Precursors

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. leah4sci.com For 2-Butanol, 4-(phenylmethoxy)-, two primary disconnections can be considered:

C-O Ether Bond Disconnection: This is a common strategy for ethers and aligns with the Williamson ether synthesis. Disconnecting the ether linkage generates a benzyl cation synthon (real-world equivalent: benzyl bromide) and a 1,3-butanediol anion synthon (real-world equivalent: 1,3-butanediol). This route is highly viable.

Target: 2-Butanol, 4-(phenylmethoxy)-

Disconnection (Ether C-O): ⇒ Benzyl Bromide + 1,3-Butanediol

C-O Alcohol Bond Disconnection (Functional Group Interconversion): This involves converting the secondary alcohol back to its precursor ketone through an oxidation process (in the forward direction, this is a reduction). This is a very common and effective strategy.

Target: 2-Butanol, 4-(phenylmethoxy)-

FGI (Alcohol → Ketone): ⇒ 4-Benzyloxy-2-butanone

The precursor ketone, 4-Benzyloxy-2-butanone, can be further disconnected. A logical disconnection is the C-C bond alpha to the carbonyl group, which suggests an aldol-type synthesis or alkylation of an enolate.

Precursor: 4-Benzyloxy-2-butanone

Disconnection (C-C bond): ⇒ Acetone (B3395972) Enolate + Benzyloxyacetaldehyde

By following these retrosynthetic pathways, a synthetic chemist can devise a logical and efficient route to the target molecule from simple and readily available starting materials like 1,3-butanediol, benzyl bromide, or acetone.

Functional Group Interconversions in Complex Molecule Synthesis

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, involving the conversion of one functional group into another. ub.eduias.ac.in This strategy is crucial when direct disconnection of a target molecule does not lead to viable starting materials or when a certain functional group is required to facilitate a key reaction step. ias.ac.indeanfrancispress.com The process can involve a variety of reaction types, including oxidation, reduction, substitution, and addition-elimination reactions. fiveable.meimperial.ac.uk In the context of synthesizing complex molecules, FGIs allow chemists to manipulate molecular complexity and introduce functionalities that are essential for the target's structure and reactivity. fiveable.me

For a molecule like 2-Butanol, 4-(phenylmethoxy)-, which contains both a secondary alcohol and a benzyl ether, several FGIs can be envisioned to create derivatives or to utilize it as an intermediate in a more complex synthesis. The secondary alcohol is a versatile functional group that can be oxidized to a ketone, providing a site for nucleophilic addition. fiveable.meimperial.ac.uk Conversely, the corresponding ketone, 4-(benzyloxy)butan-2-one, can be reduced to form the alcohol. fiveable.me The hydroxyl group can also be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edu The benzyl ether group is a common protecting group for alcohols, which can be cleaved under hydrogenolysis conditions to reveal a primary alcohol. imperial.ac.uk

Table 1: Potential Functional Group Interconversions for 2-Butanol, 4-(phenylmethoxy)-

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Secondary Alcohol (-OH) | Cr(VI) reagents (e.g., PCC) | Ketone (C=O) | Oxidation |

| Secondary Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) | Substitution |

| Benzyl Ether (-OCH₂Ph) | H₂, Pd/C | Primary Alcohol (-OH) | Hydrogenolysis |

These interconversions highlight the synthetic utility of 2-Butanol, 4-(phenylmethoxy)- as a building block. The ability to selectively modify either the alcohol or the ether functionality allows for its incorporation into a wide array of more complex molecular architectures.

Grignard Reagent Mediated Routes for Structural Analogues

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com Their reaction with electrophiles like aldehydes, ketones, and epoxides is a fundamental method for synthesizing alcohols. deanfrancispress.commasterorganicchemistry.com This versatility makes Grignard reactions an excellent tool for creating structural analogues of a target molecule by systematically varying either the Grignard reagent or the electrophilic partner.

A relevant example is the synthesis of (S)-1,4-dibenzyloxy-2-butanol, a close structural analogue of 2-Butanol, 4-(phenylmethoxy)-. A patented method describes the reaction of (S)-benzyloxymethyl oxirane with a benzyl methyl halide magnesium halide Grignard reagent. google.com This reaction proceeds via the nucleophilic attack of the Grignard reagent on one of the epoxide's carbons, leading to the opening of the three-membered ring and the formation of the target secondary alcohol after an aqueous workup. masterorganicchemistry.comgoogle.com

Table 2: Grignard Synthesis of (S)-1,4-dibenzyloxy-2-butanol

| Reactant 1 (Electrophile) | Reactant 2 (Grignard Reagent) | Solvent | Product |

|---|

This synthetic route can be readily adapted to produce a library of structural analogues. By employing different Grignard reagents (e.g., alkyl, aryl, or vinyl magnesium halides), a variety of substituents can be introduced at the carbon adjacent to the newly formed hydroxyl group. rsc.org For instance, reacting 2-(benzyloxymethyl)oxirane with methylmagnesium bromide would yield 2-Butanol, 4-(phenylmethoxy)- itself. Similarly, altering the epoxide starting material would allow for modifications at other positions of the butanol backbone, providing a modular approach to a diverse range of related structures.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group is a key reactive site in 2-Butanol (B46777), 4-(phenylmethoxy)-, readily undergoing oxidation to form a carbonyl compound.

Conversion to Corresponding Ketones or Aldehydes

The oxidation of a secondary alcohol, such as the one present in 2-Butanol, 4-(phenylmethoxy)-, yields a ketone. libretexts.orgchemguide.co.uk Specifically, this reaction converts the hydroxyl group at the C-2 position into a carbonyl group, resulting in the formation of 4-(phenylmethoxy)-2-butanone. Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. libretexts.orgkhanacademy.org

Oxidizing Agents and Reaction Selectivity

A wide array of oxidizing agents can be employed to convert secondary alcohols to ketones, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. libretexts.org For a molecule like 2-Butanol, 4-(phenylmethoxy)-, which also contains a benzyl (B1604629) ether linkage, selecting a reagent that does not cleave this ether is crucial.

Common oxidizing agents fall into several categories, including chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, and hypervalent iodine compounds. wikipedia.orgmasterorganicchemistry.com Milder reagents are often preferred to ensure high selectivity and avoid side reactions.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Description | Selectivity Notes |

|---|---|---|

| Chromic Acid (Jones Reagent) | Prepared from CrO₃ and H₂SO₄ in acetone (B3395972). A strong oxidant. libretexts.orglibretexts.org | Highly effective but not very selective; its harsh acidic conditions can affect sensitive functional groups. |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent. libretexts.orgmasterorganicchemistry.com | Selectively oxidizes secondary alcohols to ketones without further oxidation. Less acidic than Jones reagent. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound (12-I-5). wikipedia.orgmasterorganicchemistry.com | A mild and highly efficient reagent that allows for the oxidation of alcohols to ketones under neutral conditions at room temperature. |

| Swern Oxidation | Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine (B128534) (NEt₃). masterorganicchemistry.com | A very mild method that avoids heavy metals. It is effective for substrates with sensitive functional groups. |

| TEMPO-based Systems | Uses (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite. organic-chemistry.org | Offers high selectivity for oxidizing secondary alcohols in the presence of primary alcohols under certain conditions. organic-chemistry.org |

Reduction Reactions of the Butanol Backbone

Reduction reactions involving 2-Butanol, 4-(phenylmethoxy)- typically target the corresponding ketone or involve cleavage of the ether linkage.

Formation of Different Alcohols or Hydrocarbons

The direct reduction of the secondary alcohol group in 2-Butanol, 4-(phenylmethoxy)- is not a common transformation. However, the corresponding ketone, 4-(phenylmethoxy)-2-butanone, can be readily reduced back to the secondary alcohol. This transformation is a key step in stereoselective syntheses where a specific stereoisomer of the alcohol is desired. researchgate.net

Another potential reduction pathway is the hydrogenolysis of the benzyl ether group. Using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas, the C-O bond of the phenylmethoxy group can be cleaved to yield butane-1,3-diol and toluene (B28343).

Regioselectivity and Stereoselectivity in Reduction

Regioselectivity refers to the preference of a reaction to occur at a particular position in a molecule, while stereoselectivity refers to the preference for the formation of a specific stereoisomer. study.comwikipedia.org In the context of reducing the precursor ketone, 4-(phenylmethoxy)-2-butanone, stereoselectivity is of primary importance as the reaction creates a new chiral center at the C-2 position.

The reduction of the prochiral ketone can yield either the (R)- or (S)-enantiomer of 2-Butanol, 4-(phenylmethoxy)-. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions used. Biocatalytic reductions, using enzymes from microorganisms like Saccharomyces cerevisiae, have been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net For example, enzymatic systems have been developed for the conversion of similar racemic alcohols, like 4-phenyl-2-butanol (B1222856), into single enantiomers of corresponding chiral amines, a process that proceeds through the intermediate ketone. nih.govnih.gov

Table 2: Examples of Stereoselective Ketone Reduction

| Reducing System | Potential Outcome | Principle |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Racemic or near-racemic mixture of the alcohol. | A standard, non-selective hydride reagent that attacks the carbonyl from both faces with nearly equal probability. |

| Chiral Borane Reagents | Enantiomerically enriched alcohol (either R or S). | Chiral ligands on the boron atom create a sterically hindered environment, directing the hydride attack to a specific face of the ketone. |

| Biocatalysts (e.g., Yeast, specific enzymes) | High enantiomeric excess of one stereoisomer (e.g., (S)-alcohol). researchgate.net | The enzyme's active site is chiral, leading to a highly stereoselective reduction. researchgate.net |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. nih.gov Therefore, for 2-Butanol, 4-(phenylmethoxy)- to undergo nucleophilic substitution at the C-2 position, the hydroxyl group must first be converted into a better leaving group. youtube.com

One common strategy is to perform the reaction in the presence of a strong acid, such as HBr. The acid protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. A nucleophile, such as the bromide ion (Br⁻), can then attack the carbon atom, displacing the water molecule. youtube.com

Another versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, which can then be displaced by a wide range of nucleophiles in an Sₙ2 reaction.

More recent developments include mechanochemical methods that activate alcohols using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), which generates reactive isouronium intermediates. These intermediates can then react with various nucleophiles, including amines and halides, under solvent-free conditions. nih.govresearchgate.net

Scope of Nucleophiles and Reaction Conditions

The conversion of the hydroxyl group in 2-Butanol, 4-(phenylmethoxy)- into a better leaving group opens the door to a variety of nucleophilic substitution reactions. The choice of nucleophile and reaction conditions determines the final product. A summary of potential transformations is presented below.

| Nucleophile | Reagent(s) | Typical Conditions | Product Type |

| Cl⁻ | HCl or SOCl₂ | Concentrated acid; or reflux with pyridine | Alkyl Chloride |

| Br⁻ | HBr or PBr₃ | Concentrated acid; or reflux in ether | Alkyl Bromide |

| I⁻ | KI | In acetone (Finkelstein reaction on tosylate/mesylate) | Alkyl Iodide |

| CN⁻ | NaCN or KCN | In DMSO or ethanol (B145695) (on tosylate/mesylate) | Nitrile |

| N₃⁻ | NaN₃ | In DMF or aqueous acetone (on tosylate/mesylate) | Azide |

| RCOO⁻ | RCOOH / DEAD, PPh₃ | Mitsunobu reaction conditions | Ester |

| RS⁻ | NaSR | In ethanol | Thioether |

| NH₃, RNH₂, R₂NH | Ammonia or Amine | High pressure, heat (often with catalyst) | Amine |

This table presents generalized conditions for secondary alcohols; specific optimization for 2-Butanol, 4-(phenylmethoxy)- may be required.

The reaction with halide ions is typically performed using concentrated hydrohalic acids or reagents like SOCl₂ and PBr₃. libretexts.orglibretexts.org For weaker nucleophiles such as cyanide or azide, a two-step process involving the formation of a sulfonate ester is generally more efficient. nih.gov The Mitsunobu reaction provides a mild method for substitution with acidic nucleophiles, such as carboxylic acids, proceeding with inversion of configuration. libretexts.org

Racemization Studies and Stereochemical Control

When 2-Butanol, 4-(phenylmethoxy)- is in an enantiomerically enriched form, controlling or intentionally destroying its stereochemistry can be crucial for certain synthetic applications, such as in dynamic kinetic resolutions (DKR).

Catalytic Racemization Mechanisms (e.g., Ruthenium-catalyzed)

Ruthenium complexes are highly effective catalysts for the racemization of secondary alcohols. researchgate.netdiva-portal.org The most widely accepted mechanism for this transformation is a reversible dehydrogenation–hydrogenation sequence. nih.gov

The catalytic cycle is generally proposed to involve the following steps:

Coordination: The chiral alcohol, (R)- or (S)-2-Butanol, 4-(phenylmethoxy)-, coordinates to the ruthenium center.

Dehydrogenation: The ruthenium complex abstracts two hydrogen atoms from the alcohol—one from the hydroxyl group and one from the chiral carbon (C2). This step forms the achiral ketone, 4-(phenylmethoxy)-2-butanone, and a ruthenium hydride species.

Hydrogenation: The ruthenium hydride species then reduces the ketone back to the alcohol. Since the ketone is planar, the hydride can attack from either face with equal probability, leading to the formation of a racemic mixture of the alcohol.

Pentaphenylcyclopentadienyl ruthenium complexes and (η⁵-Indenyl)RuCl(PPh₃)₂ are examples of catalysts that have been shown to be efficient for the racemization of various secondary alcohols. diva-portal.orgcapes.gov.br This process is a key component of dynamic kinetic resolution, where the rapid, in-situ racemization of the starting alcohol allows for the enzymatic resolution to theoretically convert 100% of the starting material into a single enantiomer of the product. researchgate.nettudelft.nl

Influence of Bases and Reaction Environment on Stereointegrity

The efficiency of catalytic racemization and the maintenance of stereointegrity are highly dependent on the reaction conditions.

Influence of Bases: Many ruthenium-catalyzed racemization reactions require the presence of a base. researchgate.net Bases like triethylamine or potassium tert-butoxide can facilitate the deprotonation of the alcohol, which is often a key step in the formation of the active catalytic species. The choice and concentration of the base can significantly impact the rate of racemization.

Reaction Environment:

Solvent: The choice of solvent affects the solubility of the substrate and catalyst, and can influence the catalytic activity. Non-coordinating, non-polar solvents like toluene are often employed. The presence of a hydrogen donor like isopropanol (B130326) can sometimes suppress the formation of ketone byproducts. researchgate.net

Temperature: Racemization can be performed over a wide range of temperatures, from room temperature to elevated temperatures, depending on the catalyst's activity. diva-portal.org Higher temperatures generally increase the rate of racemization but may negatively affect the stability of other components in the reaction, such as an enzyme in a DKR process.

Atmosphere: Some catalytic systems require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, while others may function in the presence of oxygen. capes.gov.br

In reactions where stereochemical retention is desired, conditions that promote racemization must be avoided. This includes the exclusion of transition metal catalysts known for racemization and the careful selection of bases and solvents to prevent the formation of carbocation intermediates or other species that could lead to a loss of stereochemical information. nih.gov

Alkylation and Esterification Reactions

Amine Alkylation and Formation of N-Substituted Derivatives

The reaction of 2-Butanol, 4-(phenylmethoxy)- with amines to form N-substituted derivatives is a powerful method for constructing carbon-nitrogen bonds. While this can be achieved by first converting the alcohol to an alkyl halide, a more atom-economical and environmentally friendly approach is the direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govorganic-chemistry.org

This process is typically catalyzed by transition metal complexes, including those of ruthenium, iridium, or manganese. nih.govorganic-chemistry.org The mechanism involves a sequence of oxidation, condensation, and reduction steps:

Oxidation: The metal catalyst temporarily removes hydrogen from 2-Butanol, 4-(phenylmethoxy)-, oxidizing it to the corresponding ketone, 4-(phenylmethoxy)-2-butanone. nih.gov

Condensation: The ketone then reacts with a primary or secondary amine, eliminating a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine) intermediate.

Reduction: The metal hydride species, formed in the first step, transfers the hydrogen back to the imine or enamine intermediate, reducing it to form the final N-alkylated amine product and regenerating the active catalyst. nih.gov

This methodology allows for the synthesis of a wide range of secondary and tertiary amines from the reaction of 2-Butanol, 4-(phenylmethoxy)- with various amines, as illustrated in the table below.

| Amine Type | Example Amine | Product: N-Substituted Derivative of 4-(phenylmethoxy)-2-butylamine |

| Primary Aliphatic | Propylamine | N-propyl-4-(phenylmethoxy)butan-2-amine |

| Primary Aromatic | Aniline | N-phenyl-4-(phenylmethoxy)butan-2-amine |

| Secondary Aliphatic | Diethylamine | N,N-diethyl-4-(phenylmethoxy)butan-2-amine |

| Secondary Cyclic | Piperidine | 2-(4-(phenylmethoxy)butan-2-yl)piperidine |

This method is highly selective for monoalkylation and avoids the formation of quaternary ammonium (B1175870) salts, which can be a problem in traditional alkylations using alkyl halides. nih.govmasterorganicchemistry.com The reaction tolerates a variety of functional groups and is a key strategy for the synthesis of complex amine derivatives. nih.gov

Ester Formation with Organic and Inorganic Acids

The hydroxyl group of 2-Butanol, 4-(phenylmethoxy)- enables it to react with both organic and inorganic acids to form the corresponding esters. This reaction, known as esterification, is a fundamental transformation in organic synthesis. The general principle of acid-catalyzed esterification, such as the Fischer esterification, involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst.

While specific research detailing the esterification of 2-Butanol, 4-(phenylmethoxy)- is not extensively documented in publicly available literature, the reactivity of its secondary alcohol functional group is well-established. The reaction mechanism typically involves the protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack by the alcohol's oxygen atom. Subsequent dehydration leads to the formation of the ester.

With Organic Acids:

The reaction of 2-Butanol, 4-(phenylmethoxy)- with various organic carboxylic acids would yield a diverse range of esters. The structure of the resulting ester is determined by the specific carboxylic acid used. For instance, reaction with acetic acid would produce 4-(phenylmethoxy)butan-2-yl acetate (B1210297), while reaction with benzoic acid would yield 4-(phenylmethoxy)butan-2-yl benzoate. The general reaction is as follows:

C₆H₅CH₂OCH₂CH₂CH(OH)CH₃ + R-COOH ⇌ C₆H₅CH₂OCH₂CH₂CH(OCOR)CH₃ + H₂O

The rate and equilibrium of the reaction are influenced by factors such as the structure of the carboxylic acid, the reaction temperature, and the efficiency of water removal.

With Inorganic Acids:

Similarly, 2-Butanol, 4-(phenylmethoxy)- can react with inorganic acids, such as sulfuric acid or phosphoric acid, to form inorganic esters. These reactions are typically more vigorous and may require careful control of reaction conditions to avoid side reactions like dehydration. For example, the reaction with sulfuric acid could yield a sulfate (B86663) ester.

| Reactant (Acid) | Product (Ester) | Reaction Conditions |

| Acetic Acid | 4-(phenylmethoxy)butan-2-yl acetate | Acid catalyst (e.g., H₂SO₄), Heat |

| Benzoic Acid | 4-(phenylmethoxy)butan-2-yl benzoate | Acid catalyst (e.g., H₂SO₄), Heat |

| Formic Acid | 4-(phenylmethoxy)butan-2-yl formate | Acid catalyst (e.g., H₂SO₄), Heat |

Note: The data in this table is illustrative of expected products based on general chemical principles of esterification, as specific experimental data for these reactions with 2-Butanol, 4-(phenylmethoxy)- were not found in the surveyed literature.

Dehydration and Dehydrogenation Processes

Selective Dehydration to Alkenes

The dehydration of alcohols to form alkenes is a common and important reaction in organic chemistry. In the case of 2-Butanol, 4-(phenylmethoxy)-, an unsymmetrical secondary alcohol, the removal of a molecule of water can theoretically lead to the formation of a mixture of isomeric alkenes. The hydroxyl group is located on the second carbon atom, and elimination of a hydrogen atom from either the adjacent C1 or C3 carbon would result in different products.

Following Zaitsev's rule, the dehydration of secondary alcohols typically favors the formation of the more substituted (and therefore more stable) alkene. In this case, elimination of a hydrogen from the C3 position would yield derivatives of 2-butene, while elimination from the C1 position would result in a derivative of 1-butene. Therefore, the expected major products would be (E)- and (Z)-4-(phenylmethoxy)-2-butene, with 4-(phenylmethoxy)-1-butene as a potential minor product.

The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds via a carbocation intermediate. The stability of this secondary carbocation influences the product distribution.

| Potential Alkene Product | Structure | Expected Yield |

| (E)-4-(phenylmethoxy)-2-butene | C₆H₅CH₂OCH₂CH=CHCH₃ (trans) | Major |

| (Z)-4-(phenylmethoxy)-2-butene | C₆H₅CH₂OCH₂CH=CHCH₃ (cis) | Major |

| 4-(phenylmethoxy)-1-butene | C₆H₅CH₂OCH₂CH₂CH=CH₂ | Minor |

Note: The expected yields are based on Zaitsev's rule for the dehydration of secondary alcohols. Specific experimental data for the dehydration of 2-Butanol, 4-(phenylmethoxy)- is limited in the available literature.

Dehydrogenation to Ketones via Catalytic Conversion

The catalytic dehydrogenation of secondary alcohols is a widely used method for the synthesis of ketones. For 2-Butanol, 4-(phenylmethoxy)-, this transformation involves the removal of two hydrogen atoms from the alcohol functional group and the adjacent carbon atom, resulting in the formation of the corresponding ketone, 4-(phenylmethoxy)butan-2-one. This reaction is an oxidation process where the alcohol is oxidized to a ketone, and it is often carried out in the presence of a metal-based catalyst.

Various catalytic systems have been developed for the dehydrogenation of secondary alcohols, including those based on copper, ruthenium, palladium, and iron. The choice of catalyst and reaction conditions, such as temperature and the presence of a hydrogen acceptor, can significantly influence the efficiency and selectivity of the reaction.

The general reaction is as follows:

C₆H₅CH₂OCH₂CH₂CH(OH)CH₃ + Catalyst → C₆H₅CH₂OCH₂CH₂C(=O)CH₃ + H₂

Research on related compounds suggests that this transformation is a feasible and efficient method for the synthesis of 4-(phenylmethoxy)butan-2-one. The resulting ketone is a valuable intermediate in various organic syntheses.

| Catalyst System | Reaction Conditions | Product |

| Copper-based catalysts | High temperature (e.g., 200-300 °C), Gas phase | 4-(phenylmethoxy)butan-2-one |

| Ruthenium-based catalysts | Homogeneous or heterogeneous, often with a hydrogen acceptor | 4-(phenylmethoxy)butan-2-one |

| Palladium-based catalysts | Homogeneous or heterogeneous, often with an oxidant | 4-(phenylmethoxy)butan-2-one |

Note: This table presents plausible catalytic systems for the dehydrogenation of 2-Butanol, 4-(phenylmethoxy)- based on established methods for the dehydrogenation of secondary alcohols. Specific research detailing these reactions for this particular compound is not widely available.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-Butanol (B46777), 4-(phenylmethoxy)-, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to each proton group are observed. wiley-vch.de

The aromatic protons of the phenyl group appear as a multiplet in the downfield region, typically between δ 7.28 and 7.41 ppm. wiley-vch.de The two protons of the benzylic methylene (B1212753) group (-OCH₂Ph) are chemically equivalent and resonate as a sharp singlet around δ 4.58 ppm. wiley-vch.de The proton on the carbon bearing the hydroxyl group (-CHOH) appears as a multiplet around δ 3.74-3.80 ppm. wiley-vch.de The adjacent methylene protons (-CH₂-) and the terminal methyl protons (-CH₃) of the butanol chain also show characteristic signals. wiley-vch.de A broad singlet, characteristic of the hydroxyl proton (-OH), is also present and its chemical shift can vary. wiley-vch.de

¹H NMR Spectral Data for 2-Butanol, 4-(phenylmethoxy)-

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

|---|---|---|---|---|

| Ar-H | 7.41-7.30 | m | - | 5H |

| -OCH ₂Ph | 4.58 | s | - | 2H |

| -CH OH | 3.80-3.74 | m | - | 1H |

| -CH ₂- | 1.55-1.47 | m | - | 2H |

| -CH ₃ | 0.98 | t | 7.5 | 3H |

| -OH | 2.38 | s | - | 1H |

Note: Data is representative and based on findings reported in the literature. wiley-vch.de 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, alcohol, ether, aromatic). The spectrum for 2-Butanol, 4-(phenylmethoxy)- shows distinct peaks for each carbon atom in the molecule. wiley-vch.deniscpr.res.in

The carbons of the phenyl ring typically resonate between δ 127.6 and 137.9 ppm. wiley-vch.de The benzylic carbon (-OC H₂Ph) is found further downfield at approximately δ 73.2 ppm, while the carbon bearing the hydroxyl group (-C HOH) appears around δ 71.7 ppm. wiley-vch.de The other aliphatic carbons of the butanol chain are observed in the upfield region of the spectrum. wiley-vch.de

¹³C NMR Spectral Data for 2-Butanol, 4-(phenylmethoxy)-

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C -Ar (quaternary) | 137.9 |

| C H-Ar | 128.4, 127.6 |

| -OC H₂Ph | 73.2 |

| -C HOH | 71.7 |

| -C H₂CHOH | 74.2 |

| -C H₂CH₃ | 26.0 |

| -C H₃ | 9.85 |

Note: Data is representative and based on findings reported in the literature. wiley-vch.de

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For 2-Butanol, 4-(phenylmethoxy)-, a COSY spectrum would show correlations between the -CHOH proton and the protons of the adjacent methylene (-CH₂-) and methyl (-CH₃) groups, confirming the butan-2-ol backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is instrumental in definitively assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the benzylic protons (-OCH₂Ph) and the quaternary aromatic carbon, as well as the ether-linked carbon of the butanol chain, confirming the connection between the benzyl (B1604629) group and the butanol moiety.

Together, these 2D-NMR techniques provide irrefutable evidence for the proposed structure of 2-Butanol, 4-(phenylmethoxy)-. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For 2-Butanol, 4-(phenylmethoxy)-, with the molecular formula C₁₁H₁₆O₂, the expected (calculated) mass can be compared to the experimentally determined (found) mass. wiley-vch.de The close agreement between these values confirms the molecular formula. For instance, in an electrospray ionization (ESI) experiment, the compound is often observed as a sodium adduct ([M+Na]⁺). wiley-vch.de

The calculated m/z for the sodium adduct of C₁₁H₁₆O₂ ([C₁₁H₁₆O₂Na]⁺) is 203.1043. wiley-vch.de Experimental results from HRMS analysis show a found value of 203.1043, confirming the molecular formula with high confidence. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the compound from any volatile impurities, and the retention time serves as an indicator of its purity. The subsequent MS analysis provides a mass spectrum that displays the fragmentation pattern of the molecule upon ionization.

The mass spectrum of 2-Butanol, 4-(phenylmethoxy)- would show a molecular ion peak ([M]⁺) at m/z = 180, although it may be of low intensity due to the instability of the alcohol. smolecule.com The fragmentation pattern provides significant structural information. Key expected fragments include:

m/z 91: A very prominent peak corresponding to the [C₇H₇]⁺ ion. This is the tropylium (B1234903) ion, a highly stable fragment characteristic of benzyl ethers.

m/z 108: This fragment, [C₇H₈O]⁺, arises from the cleavage of the bond between the butanol chain and the oxygen atom, corresponding to benzyloxy radical cation.

m/z 45: A fragment corresponding to [C₂H₅O]⁺, resulting from cleavage alpha to the hydroxyl group.

[M-18]⁺: Loss of a water molecule (H₂O) from the molecular ion.

[M-45]⁺: Loss of the •CH(OH)CH₃ radical.

Expected Key Fragments in GC-MS Analysis

| m/z | Identity | Fragment |

|---|---|---|

| 180 | [M]⁺ | Molecular Ion |

| 108 | [C₇H₈O]⁺ | Phenylmethoxy fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Table of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 2-Butanol, 4-(phenylmethoxy)- | 4-(Benzyloxy)butan-2-ol | C₁₁H₁₆O₂ |

| Deuterochloroform | (²H)Chloroform | CDCl₃ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule.

The vibrational spectrum of 2-Butanol, 4-(phenylmethoxy)- is defined by the characteristic frequencies of its primary functional groups: the hydroxyl (-OH) group, the ether (-C-O-C-) linkage, the phenyl ring, and the aliphatic carbon chain.

The most prominent feature in the IR spectrum is expected to be a broad absorption band for the O-H stretching vibration, typically found in the region of 3550–3230 cm⁻¹. docbrown.info This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info In the vapor phase, where hydrogen bonding is absent, this would be replaced by a sharper, narrower band at higher wavenumbers (3670–3580 cm⁻¹). docbrown.info

The phenyl group contributes several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of sharp bands in the 1600–1450 cm⁻¹ region.

The aliphatic portions of the molecule, including the butanol backbone and the methylene bridge (-CH₂-) of the benzyl group, produce C-H stretching bands in the 2900 cm⁻¹ region. docbrown.info Bending vibrations for these groups appear in the 1470–1370 cm⁻¹ range. docbrown.info

The ether linkage (phenyl-CH₂-O-CH₂) and the alcohol C-O bond introduce C-O stretching vibrations, which are expected to produce strong bands in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the aryl ether and the secondary alcohol C-O stretches are anticipated in this range. spectroscopyonline.com

Below is a table summarizing the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550 - 3230 (broad) | IR |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic Chain | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Ether (-O-CH₂-) | C-O Stretch | 1150 - 1085 | IR |

| Secondary Alcohol | C-O Stretch | ~1100 | IR |

This table presents generalized data; specific peak positions can vary based on the molecular environment and experimental conditions.

The structural flexibility of 2-Butanol, 4-(phenylmethoxy)- gives rise to multiple conformational isomers, or rotamers, primarily due to rotation around the C-C bonds of the butanol chain and the C-O bonds of the ether linkage. smolecule.com Techniques like temperature-dependent Raman spectroscopy can be particularly insightful for studying these conformers. acs.org

Different conformers, such as the anti and gauche forms around the C2-C3 bond of the butanol backbone, possess distinct potential energies and, consequently, unique vibrational signatures. smolecule.com These differences are often most apparent in the fingerprint region of the Raman spectrum (below 1500 cm⁻¹), where skeletal vibrations and C-O stretching modes are sensitive to the molecule's geometry. spectroscopyonline.com By analyzing the Raman spectra at various temperatures, researchers can observe changes in the relative intensities of peaks corresponding to different conformers. This allows for the determination of the relative stabilities and the enthalpy differences between the conformational states. The addition of the bulky phenylmethoxy group is expected to introduce significant steric interactions, influencing the conformational preferences compared to simpler molecules like 2-butanol. acs.org

Photoelectron Photoion Coincidence Spectroscopy (PEPICO)

PEPICO is a sophisticated mass spectrometry technique that provides highly detailed information about ionization processes and ion dissociation dynamics. wikipedia.org In a PEPICO experiment, a molecule is ionized by a single photon of precisely known energy, typically from a synchrotron light source. acs.org The resulting cation and the ejected photoelectron are detected in coincidence. By measuring the kinetic energy of the electron, the internal energy of the cation can be precisely determined. This allows for the study of state-selected ions. mdpi.com

While no direct PEPICO studies on 2-Butanol, 4-(phenylmethoxy)- have been reported, the technique is exceptionally well-suited for investigating the mechanisms of its chemical reactions, such as catalytic dehydration or oxidation. smolecule.com

For instance, in a study of its gas-phase dehydration, PEPICO could be used to unambiguously identify reaction intermediates and products. By ionizing the gas mixture as the reaction proceeds, one can obtain mass-selected threshold photoelectron spectra (ms-TPES) for each species. aip.org The ms-TPES serves as a unique electronic and vibrational fingerprint for an isomer. acs.orgaip.org This would allow for the clear distinction between different butene isomers that could be formed.

Furthermore, by analyzing the dissociation of the energy-selected 2-Butanol, 4-(phenylmethoxy)- cation, one could map out its fragmentation pathways. This involves measuring the appearance energy of different fragment ions, providing fundamental thermochemical data like bond dissociation energies. This information is critical for building accurate models of reaction potential energy surfaces and validating theoretical calculations of reaction mechanisms.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Intermolecular Interactions with Solvent Molecules:There is no available research from MD simulations detailing the specific interactions between 2-Butanol (B46777), 4-(phenylmethoxy)- and various solvent molecules.

Due to the absence of research data for this specific molecule in the requested areas, a detailed article with data tables cannot be generated.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Prediction of UV-Vis Absorption Spectra and Solvatochromism

Theoretical calculations using TD-DFT are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like 2-Butanol, 4-(phenylmethoxy)-. The primary chromophore in this molecule is the phenylmethoxy group, which is expected to give rise to electronic transitions in the UV region. The main absorption bands are typically associated with π → π* transitions within the benzene (B151609) ring.

Computational studies can simulate the absorption spectrum in the gas phase and in various solvents to predict solvatochromism—the change in the absorption spectrum as a function of the solvent's polarity. The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima (λmax). For 2-Butanol, 4-(phenylmethoxy)-, a slight bathochromic (red) shift is generally anticipated with increasing solvent polarity due to the stabilization of the more polar excited state.

A hypothetical TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following data for the lowest energy electronic transition in different solvents, illustrating the solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Gas Phase | 1.0 | 265.8 | 0.021 | HOMO → LUMO |

| n-Hexane | 1.88 | 268.2 | 0.023 | HOMO → LUMO |

| Dichloromethane | 8.93 | 270.5 | 0.025 | HOMO → LUMO |

| Ethanol (B145695) | 24.55 | 271.9 | 0.026 | HOMO → LUMO |

| Water | 78.39 | 272.4 | 0.027 | HOMO → LUMO |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in many chemical reactions and are the primary orbitals involved in the lowest energy electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity.

For 2-Butanol, 4-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring of the phenylmethoxy group, which acts as the electron-donating part of the molecule. The LUMO is also anticipated to be distributed over the π-system of the benzene ring, representing the region that can accept electron density.

Analysis of the FMOs provides insight into the nature of the electronic transitions observed in the UV-Vis spectrum. The main transition predicted by TD-DFT corresponds to the promotion of an electron from the HOMO to the LUMO. The spatial distribution of these orbitals confirms that the transition is of a π → π* character, localized on the aromatic ring.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | 0.85 | π* orbital on the phenyl group |

| LUMO (Lowest Unoccupied Molecular Orbital) | 0.12 | π* orbital primarily on the phenyl group |

| HOMO (Highest Occupied Molecular Orbital) | -6.25 | π orbital primarily on the phenyl group and ether oxygen |

| HOMO-1 | -7.10 | σ orbital on the butanol chain |

| HOMO-LUMO Gap (ΔE) = 6.37 eV |

Reactivity and Bonding Analysis

Localized Orbital Locator (LOL) and Electron Localization Function (ELF)

The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are topological analysis tools used to visualize and quantify electron localization in a molecule. These methods provide a chemically intuitive picture of chemical bonding and lone pairs by partitioning the molecular space into regions of high electron localization.

For 2-Butanol, 4-(phenylmethoxy)-, the ELF and LOL analyses would reveal distinct basins of high localization (with values approaching 1.0) corresponding to:

Core electrons: Concentric spherical regions around the carbon and oxygen nuclei.

Covalent bonds: Localized regions between bonded atoms (C-C, C-H, C-O).

Lone pairs: Two distinct localization domains on the oxygen atoms of the ether and hydroxyl groups, corresponding to their non-bonding electron pairs.

These analyses provide a visual confirmation of the Lewis structure of the molecule, clearly distinguishing between bonding and non-bonding electron domains.

Molecular Electrostatic Potential (MESP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 2-Butanol, 4-(phenylmethoxy)-, the MESP analysis would show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl and ether groups due to their high electronegativity and the presence of lone pairs. These are the primary sites for interaction with electrophiles or for hydrogen bond donation.

Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl proton, making it the most likely site for nucleophilic attack or deprotonation.

From the FMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of chemical potential, hardness, and electrophilicity.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | -0.12 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.065 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.185 |

| Global Softness (S) | 1 / (2η) | 0.157 |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.476 |

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, noncovalent interactions within and between molecules. The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions corresponding to different types of interactions.

For a single molecule of 2-Butanol, 4-(phenylmethoxy)-, NCI analysis would primarily highlight intramolecular interactions. These can include:

Weak van der Waals interactions: Indicated by green-colored isosurfaces between spatially close but non-bonded atoms, such as between parts of the butanol chain and the phenyl ring.

Steric clashes: Represented by reddish-brown isosurfaces in regions where atoms are too close, indicating repulsive interactions.

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond (C-H···O) could be visualized as a blueish-green disk-like isosurface between a hydrogen on the butanol chain and the ether oxygen, depending on the molecule's conformation.

This analysis provides crucial insights into the conformational preferences and the subtle forces that stabilize the three-dimensional structure of the molecule.

Thermodynamic Calculations of Reaction Pathways

In the field of computational chemistry, thermodynamic calculations are pivotal for elucidating the mechanisms of chemical reactions. These calculations provide quantitative insights into the energy changes that occur as reactants are converted into products, allowing researchers to predict the feasibility and spontaneity of a reaction pathway. For a molecule such as 2-Butanol, 4-(phenylmethoxy)-, computational methods can be employed to explore various potential reaction pathways, including its synthesis and subsequent transformations.

The primary thermodynamic properties calculated to assess reaction pathways are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Enthalpy represents the total heat content of a system, and a negative change in enthalpy (exothermic reaction) is generally favorable. Entropy is a measure of the disorder or randomness of a system, with an increase in entropy being favorable. The Gibbs free energy combines these two factors (ΔG = ΔH - TΔS) and is the most definitive measure of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

Computational models, such as those based on density functional theory (DFT) or ab initio methods, can be used to calculate these thermodynamic properties for each species involved in a proposed reaction mechanism, including reactants, transition states, intermediates, and products. By mapping the energy landscape of the reaction, chemists can identify the most likely pathway—the one with the lowest energy barriers (activation energies) and the most stable products.

For instance, in the synthesis of 2-Butanol, 4-(phenylmethoxy)-, a possible route could involve the reaction of a protected butanediol (B1596017) derivative with a benzylating agent. Thermodynamic calculations could be used to compare different protecting groups or reaction conditions to optimize the yield of the desired product. The table below illustrates a hypothetical set of calculated thermodynamic data for a key step in such a synthesis, highlighting how these values can inform the choice of reaction pathway.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol at 298 K) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Formation of Alkoxide Intermediate | -15.2 | -5.8 | -13.5 | 8.1 |

| Nucleophilic Attack on Benzyl (B1604629) Bromide | -25.7 | 12.3 | -29.4 | 15.6 |

| Deprotection Step | 5.4 | 20.1 | -0.6 | 22.3 |

Similarly, computational studies can predict the outcomes of subsequent reactions involving 2-Butanol, 4-(phenylmethoxy)-, such as oxidation or ether cleavage. By calculating the thermodynamic properties for various potential products, researchers can anticipate the major and minor products under different reaction conditions. The following table provides a hypothetical comparison of two competing reaction pathways for the oxidation of 2-Butanol, 4-(phenylmethoxy)-, illustrating how thermodynamic data can predict product selectivity.

| Oxidation Pathway | Product | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol at 298 K) |

|---|---|---|---|---|

| Oxidation of Secondary Alcohol | 4-(Phenylmethoxy)butan-2-one | -45.8 | -2.1 | -45.2 |

| Oxidative Cleavage of Benzyl Ether | Butane-1,3-diol | -30.2 | 15.5 | -34.8 |

These computational investigations are invaluable for designing synthetic routes, understanding reaction mechanisms, and predicting the chemical behavior of compounds like 2-Butanol, 4-(phenylmethoxy)- without the need for extensive and time-consuming laboratory experimentation.

Role in Stereoselective Synthesis and Chiral Pool Applications

Asymmetric Construction of Chiral Building Blocks

The utility of 2-Butanol (B46777), 4-(phenylmethoxy)- as a chiral synthon is prominently demonstrated in its application to the asymmetric construction of various chiral building blocks. These building blocks are crucial intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.

Diastereoselective and Enantioselective Transformations